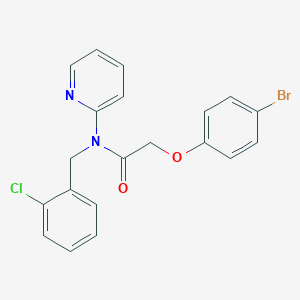![molecular formula C24H28N2O3 B11325422 N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325422.png)
N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution using diethylamine and a suitable leaving group.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the amine group using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
科学的研究の応用
N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromene core.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease pathways.
類似化合物との比較
Similar Compounds
N-(2,6-dimethylphenyl)-N-(2-diethylaminoethyl)glycinamide: Known for its local anesthetic properties.
4-amino-N-[2-(diethylamino)ethyl]benzamide: Used as an antiarrhythmic agent.
Uniqueness
N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and diethylamino group make it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-[2-(diethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-5-26(6-2)20(18-10-8-7-9-11-18)15-25-24(28)22-14-21(27)19-13-16(3)12-17(4)23(19)29-22/h7-14,20H,5-6,15H2,1-4H3,(H,25,28) |
InChIキー |
OQXAMBNZLGAZBE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(CNC(=O)C1=CC(=O)C2=CC(=CC(=C2O1)C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide](/img/structure/B11325347.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11325348.png)
![(3-fluorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11325362.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11325369.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11325371.png)
![3-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11325372.png)
![[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](2-fluorophenyl)methanone](/img/structure/B11325374.png)
![6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325385.png)
![ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11325395.png)

![2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11325404.png)
![ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11325407.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325414.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B11325425.png)
